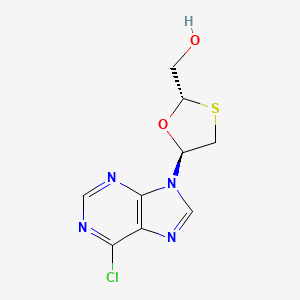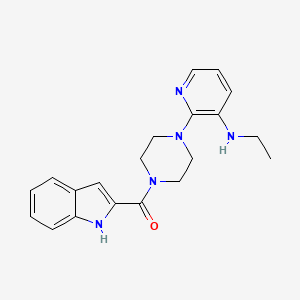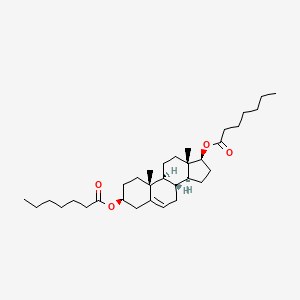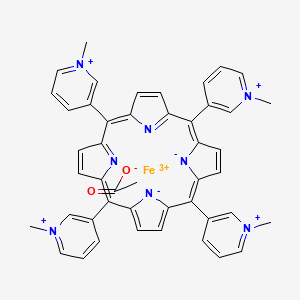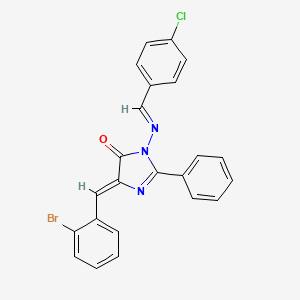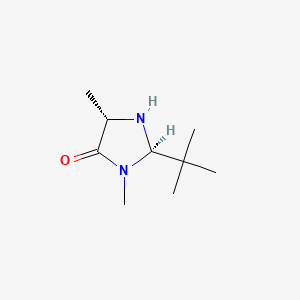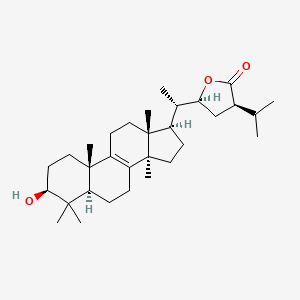
Pisolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pisolactone is a novel triterpenoid compound isolated from the fungus Pisolithus tinctorius. It represents the first member of a lanosterol derivative with a carboxylic acid function at C(24) . This compound has garnered attention due to its unique structure and potential bioactive properties.
Vorbereitungsmethoden
The preparation of pisolactone involves isolating it from the fungus Pisolithus tinctorius. The isolation process typically includes extraction, purification, and characterization using spectral evidence and X-ray analysis
Analyse Chemischer Reaktionen
Pisolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Pisolactone has shown potential in several scientific research applications:
Antimicrobial Activity: This compound exhibits antimicrobial properties against a broad spectrum of microorganisms, including antibiotic-resistant bacteria.
Anticancer Research: The triterpene this compound has demonstrated cytotoxicity against various cancer cell lines, showcasing promise for novel anticancer therapies.
Antioxidant Properties: This compound has been studied for its antioxidant potential, which could be beneficial in treating inflammation-related diseases.
Ecological Applications: Beyond medicinal uses, this compound plays a role in enhancing the growth of host plants and conferring protection against biotic and abiotic stresses.
Wirkmechanismus
The mechanism of action of pisolactone involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, leading to its bioactive effects. For instance, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pisolactone can be compared with other similar triterpenoid compounds, such as pisosterol and lanosterol derivatives. These compounds share structural similarities but differ in their bioactive properties and applications. For example:
Pisosterol: Another triterpene from Pisolithus tinctorius, known for its cytotoxicity against cancer cell lines.
Lanosterol Derivatives: These compounds, like this compound, have a lanosterol backbone but may differ in functional groups and bioactivities.
This compound stands out due to its unique carboxylic acid function at C(24) and its broad spectrum of bioactive properties, making it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
87164-33-8 |
|---|---|
Molekularformel |
C31H50O3 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C31H50O3/c1-18(2)20-17-24(34-27(20)33)19(3)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h18-21,24-26,32H,9-17H2,1-8H3/t19-,20+,21+,24-,25-,26-,29+,30+,31-/m0/s1 |
InChI-Schlüssel |
TWOLTMVJWNRWJQ-DXDFVCSKSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H]5C[C@@H](C(=O)O5)C(C)C |
Kanonische SMILES |
CC(C)C1CC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




